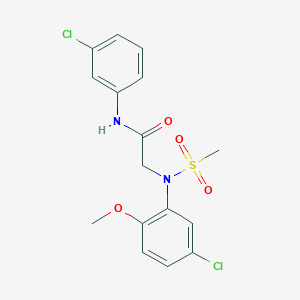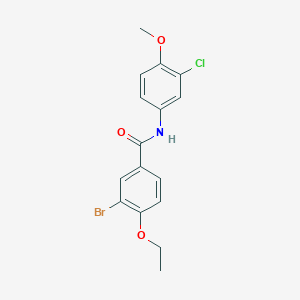![molecular formula C21H19FN2O3 B3567001 (2-fluorophenyl){1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3567001.png)
(2-fluorophenyl){1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone
Übersicht
Beschreibung
(2-fluorophenyl){1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone, also known as FMIM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. FMIM is a derivative of indole, which is a naturally occurring compound found in many plants and animals. The synthesis of FMIM involves the reaction of 2-fluorobenzoyl chloride with 1-(2-oxo-2-(4-morpholinyl)ethyl)-1H-indole-3-carbaldehyde in the presence of a base. In
Wirkmechanismus
The mechanism of action of (2-fluorophenyl){1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone involves the selective inhibition of the interaction between HIF-1α and CBP/p300. This interaction is mediated by the hydrophobic pocket on the surface of the HIF-1α protein. This compound binds to this pocket, preventing the interaction between HIF-1α and CBP/p300. This leads to a decrease in the transcriptional activity of HIF-1α and a subsequent decrease in the expression of its target genes.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on the interaction between HIF-1α and CBP/p300. This leads to a decrease in the transcriptional activity of HIF-1α and a subsequent decrease in the expression of its target genes. The physiological effects of this compound depend on the specific target genes that are affected. For example, the inhibition of HIF-1α activity by this compound has been shown to reduce tumor angiogenesis and growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-fluorophenyl){1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone is its selectivity for the HIF-1α/CBP/p300 interaction. This makes it a valuable tool for studying the role of HIF-1α in various diseases such as cancer. However, this compound has some limitations in lab experiments. For example, this compound is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (2-fluorophenyl){1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone. One area of interest is the development of new derivatives of this compound with improved selectivity and potency. Another area of interest is the study of the long-term effects of this compound on cellular and physiological processes. Additionally, the use of this compound in combination with other drugs or therapies is an area of active research. Finally, the development of new methods for the delivery of this compound to specific tissues or cells could further enhance its potential as a research tool.
Wissenschaftliche Forschungsanwendungen
(2-fluorophenyl){1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone has shown potential as a research tool in various scientific fields. One of the most promising applications of this compound is in the study of protein-protein interactions. This compound has been shown to selectively inhibit the interaction between the transcription factor HIF-1α and its coactivator CBP/p300. This interaction plays a crucial role in the regulation of gene expression under hypoxic conditions, making this compound a valuable tool for studying the role of HIF-1α in various diseases such as cancer.
Eigenschaften
IUPAC Name |
2-[3-(2-fluorobenzoyl)indol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-18-7-3-1-6-16(18)21(26)17-13-24(19-8-4-2-5-15(17)19)14-20(25)23-9-11-27-12-10-23/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIDLRVSJGRENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3566933.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B3566951.png)
![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B3566959.png)
![4-ethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B3566971.png)

![3-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B3566980.png)
![4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3566986.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B3567014.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3567018.png)
![2-methoxy-N,5-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3567023.png)
![5-bromo-2-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B3567026.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3567033.png)
